molecular formula C14H27NO3 B12098689 Tert-butyl (2-(1-(hydroxymethyl)cyclohexyl)ethyl)carbamate

Tert-butyl (2-(1-(hydroxymethyl)cyclohexyl)ethyl)carbamate

Cat. No.: B12098689
M. Wt: 257.37 g/mol
InChI Key: UUVIPLFVIUNTQO-UHFFFAOYSA-N
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Description

Tert-butyl (2-(1-(hydroxymethyl)cyclohexyl)ethyl)carbamate is a carbamate-protected amine derivative featuring a cyclohexane ring substituted with a hydroxymethyl group and an ethyl chain terminated by a tert-butoxycarbonyl (Boc) group. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical research, where the Boc group acts as a protective moiety for amines during multi-step reactions . Its structural flexibility allows for diverse functionalization, making it valuable in constructing complex molecules such as kinase inhibitors or ureido derivatives .

Properties

Molecular Formula

C14H27NO3

Molecular Weight

257.37 g/mol

IUPAC Name

tert-butyl N-[2-[1-(hydroxymethyl)cyclohexyl]ethyl]carbamate

InChI

InChI=1S/C14H27NO3/c1-13(2,3)18-12(17)15-10-9-14(11-16)7-5-4-6-8-14/h16H,4-11H2,1-3H3,(H,15,17)

InChI Key

UUVIPLFVIUNTQO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1(CCCCC1)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-(1-(hydroxymethyl)cyclohexyl)ethyl)carbamate can be achieved through several methods. One common approach involves the reaction of tert-butyl carbamate with a suitable cyclohexyl derivative under controlled conditions. For instance, the reaction can be carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . The flow process allows for better control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-(1-(hydroxymethyl)cyclohexyl)ethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbamate group can be reduced to form an amine derivative.

    Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted carbamate derivatives depending on the reagents used.

Scientific Research Applications

Tert-butyl (2-(1-(hydroxymethyl)cyclohexyl)ethyl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving carbamate substrates.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (2-(1-(hydroxymethyl)cyclohexyl)ethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, depending on the specific target and context .

Comparison with Similar Compounds

Tert-butyl ((1-(2-aminoethyl)cyclohexyl)methyl)carbamate

  • Key Difference: Replaces the hydroxymethyl group with an aminoethyl moiety.
  • Application: Used to synthesize ureido derivatives (e.g., tert-butyl ((1-(2-(3-(isoquinolin-6-yl)ureido)ethyl)cyclohexyl)methyl)carbamate), highlighting its utility in constructing heterocyclic pharmacophores .

Tert-butyl N-[1-(2-hydroxyethyl)cyclohexyl]carbamate (CAS 73805-97-7)

  • Key Difference : Features a hydroxyethyl substituent instead of hydroxymethyl.
  • Application : Functions as a building block in peptide and nucleotide synthesis, with specifications emphasizing its use in laboratory research .

Tert-butyl ((1R,3S)-3-(aminomethyl)cyclohexyl)methyl)carbamate (CAS 208706-03-0)

  • Key Difference: Substitutes hydroxymethyl with aminomethyl.
  • Impact: The aminomethyl group introduces basicity, enabling acid-base interactions distinct from the hydroxymethyl’s polarity. Structural similarity (0.93) suggests comparable synthetic utility .
  • Application : Likely employed in drug discovery for its amine reactivity, such as forming Schiff bases or amide linkages.

Physicochemical Properties

Property Target Compound Tert-butyl N-[1-(2-hydroxyethyl)cyclohexyl]carbamate Tert-butyl ((1R,4R)-4-(2-chlorobenzylamino)cyclohexyl)carbamate
Molecular Formula C₁₄H₂₇NO₃ C₁₃H₂₅NO₃ C₁₈H₂₇ClN₂O₂
Molecular Weight 265.37 g/mol 267.34 g/mol 338.87 g/mol
Polarity Moderate (hydroxymethyl) Moderate (hydroxyethyl) Low (chlorobenzyl group)
Solubility High in polar aprotic solvents (e.g., DCM, THF) Moderate in EtOH, DCM Low in water; high in organic solvents

Biological Activity

Tert-butyl (2-(1-(hydroxymethyl)cyclohexyl)ethyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanism of action, biological interactions, and applications based on various research findings.

Chemical Structure and Properties

The compound features a tert-butyl group attached to a cyclohexyl moiety with a hydroxymethyl substituent, which enhances its solubility and bioavailability. The carbamate functional group allows for specific interactions with biological targets, particularly enzymes and receptors.

The mechanism of action for this compound involves the formation of covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the modulation or inhibition of enzymatic activity, impacting various cellular processes such as:

  • Signal Transduction : Modulation of signaling pathways that regulate cellular responses.
  • Metabolism : Influence on metabolic pathways through enzyme inhibition.
  • Gene Expression : Potential effects on transcription factors and gene regulation.

Biological Activity and Research Findings

Preliminary studies indicate that this compound exhibits notable biological activity, particularly in pharmacological contexts. Its structural components may influence interactions with biological targets, leading to various therapeutic applications. Key findings include:

  • Enzyme Interaction : The presence of the hydroxymethyl group enhances interactions with enzyme substrates, crucial for understanding its therapeutic mechanisms.
  • Selectivity : Research suggests selectivity towards certain enzyme classes, indicating potential for targeted drug design .

Data Table: Biological Activity Overview

Study ReferenceBiological Activity ObservedKey Findings
Enzyme InhibitionCovalent bond formation with nucleophilic sites; modulation of metabolic pathways.
Enhanced SolubilityHydroxymethyl group improves bioavailability; beneficial for drug formulation.
Selective InteractionNotable selectivity towards specific enzymes; potential for targeted therapies.

Case Studies

Applications in Drug Design

The unique structure of this compound positions it as a valuable building block in drug synthesis. Its ability to interact favorably with biological macromolecules suggests applications in:

  • Anticancer Agents : Targeting specific cancer cell lines while minimizing toxicity to normal cells.
  • Neuropharmacology : Potential use in developing drugs that modulate neurotransmitter systems.
  • Enzyme Inhibitors : Designing inhibitors that can selectively target pathogenic enzymes without affecting human homologs.

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